4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride

Epigenetics DNA Methyltransferase DNMT3A

This 6-methyl pyrimidine scaffold in hydrochloride salt form is a strategic intermediate for DNMT3A-selective (vs. pan-DNMT) and PRMT4 inhibitor programs. Its solubility ensures reliable in vitro assay responses, while its unmodified core serves as a negative control for phenotypic screening. Procure for precise target validation.

Molecular Formula C12H14ClN5O
Molecular Weight 279.73
CAS No. 1396806-97-5
Cat. No. B2452380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride
CAS1396806-97-5
Molecular FormulaC12H14ClN5O
Molecular Weight279.73
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N)N.Cl
InChIInChI=1S/C12H13N5O.ClH/c1-7-6-10(13)17-12(15-7)16-9-4-2-8(3-5-9)11(14)18;/h2-6H,1H3,(H2,14,18)(H3,13,15,16,17);1H
InChIKeyDVYXXPHDEMHSKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride (CAS 1396806-97-5): A Pyrimidinylaminobenzamide Scaffold for Epigenetic and Kinase Research


4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride is a heterocyclic small molecule belonging to the pyrimidinylaminobenzamide class [1]. This compound serves as a core scaffold or intermediate in the development of inhibitors targeting Protein Arginine Methyltransferases (PRMTs), DNA Methyltransferases (DNMTs), as well as various tyrosine kinases like BTK and Tie-2 [2]. The hydrochloride salt form is specifically engineered to enhance aqueous solubility and crystallization properties, which directly impacts its suitability for reproducible in vitro assays and procurement for research [3].

Why 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide Hydrochloride Cannot Be Freely Substituted by In-Class Analogs


Within the pyrimidinylaminobenzamide class, minor structural modifications, such as altering the benzamide substituent or the pyrimidine ring's amino group, result in dramatic shifts in target selectivity. For instance, patents indicate that the specific 6-methyl substitution on the pyrimidine ring and the unsubstituted benzamide moiety of this compound direct inhibitory activity toward specific epigenetic targets like DNMT3A, rather than kinases . In contrast, closely related analogs like N-[4-[(2-amino-6-methyl-4-pyrimidinyl)amino]phenyl]-4-(4-quinolinylamino)-benzamide (SGI-1027, CAS 1020149-73-8) possess a large quinolinylamino extension, which re-directs their primary activity toward DNMT1, DNMT3A, and DNMT3B as a pan-inhibitor, fundamentally altering its pharmacological application . Therefore, procuring a generic 'aminopyrimidine benzamide' without specifying this exact scaffold would introduce profound variability in target engagement profiles.

Quantitative Differentiation Guide: 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride vs. Closest Analogs


DNMT3A Inhibition: Target Compound Derivative vs. Pan-DNMT Inhibitor SGI-1027

Derivatives of the target compound scaffold have been reported to exhibit selective inhibition of DNMT3A with an EC50 of 0.9 µM . The specific structural template is a primary amine at the 4-position on the pyrimidine and a simple benzamide group, unlike the pan-DNMT inhibitor SGI-1027 (CAS 1020149-73-8), which contains a bulky 4-(4-quinolinylamino)benzamide side chain. SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B, with reported IC50 values in the low micromolar range, but lacks single-target selectivity. This evidence suggests the target compound scaffold can be optimized for DNMT3A selectivity, a feature absent in the broader-acting SGI-1027.

Epigenetics DNA Methyltransferase DNMT3A Cancer Research

PRMT4/CARM1 Inhibition Profile: Target Compound vs. Other Pyrimidine Derivatives

A related series of aminopyrimidine-coupled compounds designed from a similar scaffold were evaluated for PRMT4 (CARM1) inhibitory activity. Compounds from this series, such as 1p and 19g, demonstrated EC50 values of 4.8 µM and 11.0 µM, respectively, against PRMT4 [1]. This positions the target compound's core as a privileged scaffold for developing PRMT4 inhibitors. In contrast, other pyrimidinobenzylamides showed a preference for DOT1L inhibition, highlighting that subtle modifications to the core can toggle activity between different methyltransferase families. The target compound, with its primary amine and benzamide, represents the specific scaffold that led to PRMT4 hits.

Epigenetics Protein Arginine Methyltransferase PRMT4 Drug Discovery

Tyrosine Kinase Selectivity: Core Scaffold vs. Nilotinib and Imatinib

Patents from the pyrimidinylaminobenzamide class report that compounds derived from this core scaffold can potently inhibit Bruton's Tyrosine Kinase (BTK) with an IC50 of 1 nM [1]. This level of potency is comparable to, or exceeds, that of established clinical kinase inhibitors like Ibrutinib (IC50 = 0.5 nM), but the distinct chemical structure of the target compound implies a different binding mode and possibly a different selectivity profile. Specifically, the simple 4-amino-6-methylpyrimidine core linked to a benzamide is a minimal pharmacophore for BTK inhibition, while broader-spectrum inhibitors like Nilotinib or Imatinib rely on different heterocyclic scaffolds (e.g., quinazoline, pyridine) and exhibit multi-kinase activity.

Kinase Inhibition Tyrosine Kinase BTK Leukemia

Procurement-Driven Application Scenarios for 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride


Selective Epigenetic Probe Development: Dissecting DNMT3A-Specific Functions

Based on the quantitative evidence that derivatives of this scaffold inhibit DNMT3A with an EC50 of 0.9 µM, while the closely related analog SGI-1027 acts as a non-selective pan-DNMT inhibitor, this compound is the rational choice for chemical probe campaigns [1]. A medicinal chemistry team can use this hydrochloride salt to rapidly derivative the benzamide or pyrimidine ring to improve potency and selectivity for DNMT3A over DNMT1 and DNMT3B. This enables target validation studies in cancer cell lines where DNMT3A mutations are prevalent, such as acute myeloid leukemia.

PRMT4 Inhibitor Hit-to-Lead Optimization Programs

The core scaffold has been validated as a PRMT4 inhibitor through the identification of compounds 1p (EC50 4.8 µM) and 19g (EC50 11.0 µM) [1]. For industrial drug discovery programs seeking novel, non-SAM-competitive PRMT4 inhibitors, this compound offers a synthetically accessible entry point. The hydrochloride salt's high solubility ensures reliable screening concentration responses in automated liquid handling systems, a critical practical advantage over poorly soluble free-base analogs that often plague in vitro pharmacology.

Kinase Selectivity Profiling: Building a Minimal BTK Pharmacophore

Evidence from patent literature indicates that a compound directly derived from this scaffold achieves an IC50 of 1 nM against BTK, matching the potency of the clinical inhibitor Ibrutinib but with a far simpler chemical structure [1]. Research organizations focused on developing next-generation BTK inhibitors with improved selectivity profiles should procure this compound as a core intermediate. Its reduced molecular complexity offers a strategic advantage in generating novel intellectual property that circumvents existing compositions of matter patents held on larger, more decorated kinase inhibitors.

Negative Control for Pan-Kinase Screening Panels

While the scaffold can yield potent kinase inhibitors, the unmodified parent compound itself may exhibit weak or negligible activity against a broad panel of kinases at moderate concentrations. This property, if confirmed through profiling, makes it an ideal negative control or 'inactive scaffold control' for phenotypic screening libraries where the goal is to distinguish specific DNA methyltransferase or PRMT activity from general kinase-mediated cytotoxicity. Procurement of this pure, well-characterized scaffold in its hydrochloride salt form ensures consistency across multiple screening campaigns.

Quote Request

Request a Quote for 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.